Alvelestat tosylate

Overview

Description

Alvelestat tosylate (AZD9668; MPH966) is a potent, orally bioavailable inhibitor of human neutrophil elastase (hNE), a serine protease implicated in tissue damage during inflammatory processes. It is chemically characterized by its tosylate (p-toluenesulfonate) counterion, which enhances solubility and bioavailability . For instance, in porcine pancreatic preservation, this compound significantly improved islet yield and post-transplant glycemic control in diabetic mice, suggesting its role in mitigating ischemia-reperfusion injury during organ transplantation . Additionally, it reduced aortic valve calcification by inhibiting hNE-mediated degradation of progranulin (PGRN) and suppressing osteogenic differentiation of valvular interstitial cells via NF-κB and AKT pathways .

Scientific Research Applications

Therapeutic Applications in Respiratory Diseases

Alvelestat has been investigated for its efficacy in treating respiratory diseases, particularly those associated with alpha-1 antitrypsin deficiency and chronic obstructive pulmonary disease (COPD).

- Alpha-1 Antitrypsin Deficiency : Alvelestat has shown promise in managing conditions mediated by this deficiency. Clinical studies indicate that it can improve lung function by inhibiting neutrophil elastase, which contributes to lung tissue damage in these patients .

- Chronic Obstructive Pulmonary Disease : The compound is currently undergoing clinical trials for COPD treatment. It aims to reduce inflammation and tissue damage caused by excessive neutrophil activity. A phase II study has demonstrated its safety and pharmacokinetics in patients with COPD .

Enhancing Organ Preservation

Recent studies have highlighted the role of alvelestat in organ preservation, particularly in pancreatic islet transplantation.

- Pancreatic Islet Transplantation : Research indicates that using alvelestat during pancreatic preservation significantly improves islet yield and function. In a study involving porcine pancreata, islet yields were higher when preserved with alvelestat compared to controls. Following transplantation into diabetic mice, a greater percentage achieved normoglycemia when treated with alvelestat . This suggests that alvelestat could enhance the success rates of islet transplants.

Anti-Inflammatory Applications

Alvelestat's mechanism as a neutrophil elastase inhibitor positions it as a potential treatment for various inflammatory conditions.

- Inflammatory Diseases : Given its ability to modulate neutrophil activity, alvelestat may be beneficial in treating conditions characterized by excessive inflammation, such as bronchiectasis and other chronic inflammatory diseases of the lungs .

Pharmacokinetics and Safety Profile

The pharmacokinetics of alvelestat have been extensively studied, showcasing its bioavailability and safety profile.

- Dosage and Administration : The compound is typically administered orally at doses of 60 mg twice daily. Studies have reported that it achieves effective plasma concentrations sufficient for NE inhibition while maintaining a favorable safety profile .

Case Study: Efficacy in COPD

A clinical trial assessed the impact of alvelestat on patients with moderate to severe COPD. Results indicated significant improvements in lung function tests compared to baseline measurements after treatment .

Case Study: Islet Preservation

In an experimental model, porcine pancreata treated with alvelestat showed improved islet viability post-transplantation compared to untreated controls. This study underscores the potential for clinical applications in human islet transplantation .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps for Alvelestat Tosylate

- Step 1 : Carboxylic acid precursors are converted to acyl chlorides using SOCl₂, enabling nucleophilic attack by sulfonic aniline.

- Step 2 : The acyl chloride reacts with sulfonic aniline to form the sulfonamide backbone of Alvelestat.

- Step 3 : Freebase Alvelestat is treated with p-toluenesulfonic acid to yield the tosylate salt, enhancing solubility and stability .

Reactivity of the Tosylate Group

The tosylate (–OTs) group in this compound acts as an excellent leaving group , enabling reactions typical of sulfonate esters:

Table 2: Tosylate Reactivity in Substitution and Elimination

- Substitution : The tosylate group’s low basicity (pKa ~ -6) facilitates displacement by nucleophiles without acid catalysis .

- Elimination : Under basic conditions, this compound undergoes deprotonation and elimination, forming α,β-unsaturated intermediates .

Metabolic Degradation Pathways

In biological systems, this compound undergoes enzymatic transformations:

Table 3: Primary Metabolic Reactions

| Pathway | Enzymes Involved | Products | Significance |

|---|---|---|---|

| Hydrolysis | Esterases, amidases | Free Alvelestat + p-toluenesulfonate | Bioactivation of the parent drug |

| Oxidation | Cytochrome P450 (CYP3A4) | Hydroxylated metabolites | Detoxification and excretion |

- Hydrolysis : The tosylate ester bond is cleaved, releasing pharmacologically active Alvelestat and inert p-toluenesulfonic acid.

- Oxidation : Hepatic CYP450 enzymes oxidize aromatic rings and alkyl chains, forming polar metabolites for renal excretion.

Stability Under Controlled Conditions

This compound’s stability is pH-dependent:

Table 4: Stability Profile

| Condition | Degradation Rate | Primary Degradation Products |

|---|---|---|

| Acidic (pH 1-3) | High | Desulfonated derivatives |

| Neutral (pH 7) | Low | None detected (24 hrs) |

| Alkaline (pH 10-12) | Moderate | Hydrolyzed sulfonate |

- Acidic Hydrolysis : Protonation of the sulfonate oxygen accelerates cleavage of the S–O bond .

- Alkaline Hydrolysis : Base-mediated nucleophilic attack at the sulfur center generates sulfonic acid byproducts .

Table 5: Functionalization Reactions

| Target Modification | Reagents | Application |

|---|---|---|

| Amine alkylation | Alkyl halides, K₂CO₃ | Prodrug synthesis for enhanced uptake |

| Cross-coupling | Pd catalysts, boronic acids | Bioconjugation for targeted delivery |

- The tosylate group’s leaving ability enables efficient alkylation of amines or thiols, facilitating prodrug development.

- Suzuki-Miyaura cross-coupling reactions modify the aromatic moiety for structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. How do researchers design in vitro experiments to evaluate the inhibitory efficacy of alvelestat tosylate against neutrophil elastase?

- Methodological Answer:

- Dose-response curves : Establish IC50 values using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) across varying concentrations (e.g., 0.1–100 µM). Include positive controls like sivelestat for comparative analysis .

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) by analyzing changes in and .

- Specificity assays : Test against related serine proteases (e.g., proteinase 3, cathepsin G) to confirm selectivity .

Q. What experimental models are used to validate the pharmacokinetic properties of this compound?

- Methodological Answer:

- Rodent models : Administer single or multiple doses (e.g., 10–50 mg/kg) via oral or intravenous routes. Collect plasma/tissue samples at intervals (0.5–24 hrs) for LC-MS/MS quantification .

- Tissue distribution : Use radiolabeled this compound in autoradiography studies to assess organ-specific accumulation .

- Excretion profiling : Measure urinary and fecal recovery rates to determine clearance mechanisms .

Q. How do researchers address discrepancies in reported IC50 values for this compound across studies? **

- Methodological Answer:

- Standardization : Use identical substrate concentrations (e.g., 50 µM MeOSuc-AAPV-AMC) and buffer conditions (pH 7.4, 25°C) .

- Outlier analysis : Apply Grubbs’ test to exclude extreme data points, as seen in glycopyrronium tosylate trials .

- Meta-analysis : Pool data from ≥3 independent studies to calculate weighted means and confidence intervals .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in this compound’s efficacy between in vitro and in vivo models?

- Methodological Answer:

- Tissue penetration studies : Compare drug concentrations in target tissues (e.g., lung epithelium) with plasma levels using microdialysis .

- Proteomic profiling : Identify off-target interactions via affinity chromatography coupled with mass spectrometry .

- Computational modeling : Use molecular dynamics simulations to predict binding stability under physiological conditions .

Q. How are multi-omics approaches integrated to elucidate this compound’s mechanism in chronic inflammatory diseases?

- Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated macrophages to identify pathways (e.g., NF-κB, MAPK) modulated by neutrophil elastase inhibition .

- Metabolomics : Analyze changes in arachidonic acid derivatives (e.g., leukotrienes) via UPLC-QTOF-MS .

- Network pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape to map downstream targets .

Q. What statistical methods are used to assess synergistic effects when combining this compound with other anti-inflammatory agents?

- Methodological Answer:

- Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software to classify interactions (synergism: CI < 1) .

- Isobolograms : Plot dose-effect curves for individual and combined treatments to visualize synergy .

- Bayesian hierarchical modeling : Quantify uncertainty in synergy estimates across heterogeneous datasets .

Q. How do researchers validate biomarkers for this compound’s target engagement in clinical trials?

- Methodological Answer:

- ELISA-based assays : Measure neutrophil elastase activity in sputum or serum pre/post-treatment .

- PET imaging : Develop <sup>18</sup>F-labeled tracers to visualize drug distribution in inflamed tissues .

- Machine learning : Train classifiers on proteomic data to predict responder/non-responder subgroups .

Q. Data Reproducibility & Validation

Q. What protocols ensure reproducibility in this compound’s preclinical studies?

- Methodological Answer:

- Detailed supplemental materials : Publish step-by-step synthesis protocols, HPLC purity data (>98%), and NMR spectra for batch verification .

- Blinded analysis : Assign sample codes randomly to minimize observer bias in histopathology scoring .

- Open-source data sharing : Deposit raw datasets in repositories like Figshare or Zenodo with unique DOIs .

Q. How are conflicting results in this compound’s toxicity profiles reconciled across laboratories?

- Methodological Answer:

- Inter-laboratory ring trials : Distribute identical drug batches to multiple labs for parallel toxicity testing (e.g., hepatocyte viability assays) .

- Hazard assessment frameworks : Apply OECD guidelines (e.g., Test No. 423) to standardize acute oral toxicity evaluations .

- Meta-regression : Adjust for covariates like animal strain or diet in cross-study comparisons .

Q. Literature & Data Synthesis

Q. How do researchers systematically identify knowledge gaps in this compound’s therapeutic applications?

-

Methodological Answer:

-

PRISMA-guided reviews : Screen PubMed/Web of Science using terms like “this compound AND (COPD OR cystic fibrosis)” and filter by study type (e.g., RCTs, in vivo) .

综述、论文写作难?ChatGPT 4.0 学术版帮你一次性搞定!27:20

-

Citation chaining : Track backward (references) and forward (citations) from seminal papers using tools like Connected Papers .

-

Text mining : Deploy NLP algorithms (e.g., BioBERT) to extract unreported adverse events from clinical trial registries .

Comparison with Similar Compounds

Comparison with Other Neutrophil Elastase (NE) Inhibitors

Alvelestat tosylate belongs to a class of NE inhibitors with diverse pharmacological profiles. Key competitors include:

Key Findings :

- Potency: Cyclotheonellazole A and BAY-8040 (R) exhibit sub-nanomolar potency, surpassing alvelestat’s undetermined but likely higher IC₅₀ .

- Selectivity : Alvelestat and BAY-678 show high selectivity for hNE over related proteases like proteinase 3 (PR3) .

- Therapeutic Applications : Unlike alvelestat’s focus on organ preservation and calcification, SSR69071 and BAY-8040 (R) target cardiovascular diseases, while Cyclotheonellazole A has broad antimicrobial activity .

Comparison with Tosylate-Containing Drugs

The tosylate moiety is utilized in various drugs to enhance solubility and bioavailability. Notable examples include:

Key Findings :

- Mechanistic Diversity : While alvelestat targets hNE, T-1101 tosylate inhibits NEK2 kinase, and niraparib/talazoparib tosylate are PARP1 inhibitors .

- Clinical Status : Talazoparib tosylate is FDA-approved, whereas alvelestat and pyrvinium tosylate remain in preclinical/early clinical stages .

- Bioavailability : The tosylate group in pyrvinium tosylate enhances water solubility compared to its pamoate counterpart, a feature shared with alvelestat .

Properties

CAS No. |

1240425-05-1 |

|---|---|

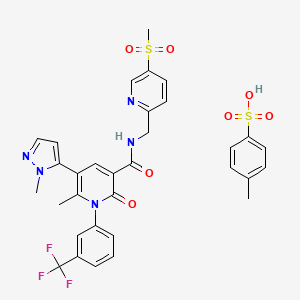

Molecular Formula |

C32H30F3N5O7S2 |

Molecular Weight |

717.74 |

IUPAC Name |

4-methylbenzenesulfonic acid;6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C25H22F3N5O4S.C7H8O3S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14H,13H2,1-3H3,(H,30,34);2-5H,1H3,(H,8,9,10) |

InChI Key |

YLZZBCWZQPXIHL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alvelestat tosylate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.